molecular formula C11H11FN2OS B2557800 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone CAS No. 2024733-91-1

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone

Cat. No.: B2557800
CAS No.: 2024733-91-1
M. Wt: 238.28
InChI Key: PCJHOEHAZRDBMD-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[221]heptan-5-yl(3-fluoropyridin-4-yl)methanone is a complex organic compound that features a bicyclic structure with a sulfur and nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first construct the bicyclic core through a series of cyclization reactions. This can be achieved using a combination of sulfur and nitrogen-containing reagents under controlled conditions. The fluoropyridinyl group is then introduced via a nucleophilic substitution reaction, often using a fluorinated pyridine derivative and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, while the fluoropyridinyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride
  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone
  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone

Uniqueness

Compared to similar compounds, 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone stands out due to the specific positioning of the fluoropyridinyl group, which can influence its reactivity and interaction with biological targets. This unique structural feature may provide advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-10-4-13-2-1-9(10)11(15)14-5-8-3-7(14)6-16-8/h1-2,4,7-8H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOEHAZRDBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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